Griseofulvic acid
Overview
Description
Griseofulvic acid is a metabolite of the antifungal griseofulvin . It is used by mouth as an antifungal drug for infections involving the scalp, hair, nails, and skin that do not respond to topical treatment . It is produced mainly by ascomycetes .
Synthesis Analysis
Griseofulvin and usnic acid sulfonamides were synthesized using methods of organic chemistry . Their inhibitory activity was evaluated against various human isoforms and different bacterial and fungal strains .Molecular Structure Analysis
The structure of griseofulvic acid, C16H15ClO6, at 100 K has orthorhombic (P2(1)2(1)2) symmetry . The structure displays intermolecular O-H…O, C-H…O hydrogen bonding as well as weak C-H…pi and pi…pi interactions . In strong acidic conditions, griseofulvin undergoes dimerization .Chemical Reactions Analysis
In strong acidic conditions, griseofulvin undergoes dimerization . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation .Physical And Chemical Properties Analysis
Griseofulvic acid has a molecular weight of 338.74 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
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Antifungal Treatment
- Application : Griseofulvin is an antifungal polyketide metabolite produced mainly by ascomycetes. It has been used in treating dermatophyte infections since it was commercially introduced in 1959 .
- Method : Griseofulvin is usually administered orally for the treatment of fungal infections. The drug binds to tubulin, interfering with microtubule function, thus inhibiting mitosis .
- Results : Griseofulvin has been effectively used to treat a variety of dermatophyte infections. Its use has decreased with the introduction of newer antifungal agents .
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Cancer Research
- Application : Griseofulvin has gained interest due to its potential to disrupt mitosis and cell division in human cancer cells .
- Method : In cancer research, griseofulvin’s effects are studied in vitro (in a controlled lab environment) using cancer cell lines .
- Results : Studies have shown that griseofulvin can inhibit the growth of cancer cells .
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Virology
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Cardiovascular Research
- Application : Griseofulvin may enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow .
- Method : The cardiovascular effects of griseofulvin are studied using in vitro and in vivo models .
- Results : Studies suggest that griseofulvin may have potential therapeutic applications in cardiovascular diseases .
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COVID-19 Research
- Application : Griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .
- Method : The antiviral activity of griseofulvin against SARS-CoV-2 is studied using molecular docking analysis .
- Results : Preliminary findings suggest that griseofulvin could be repurposed for the treatment of COVID-19 .
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Synthesis of Sulfonamide Derivatives
- Application : Griseofulvin sulfonamide derivatives have been synthesized and tested as possible carbonic anhydrase inhibitors .
- Method : Griseofulvin and usnic acid sulfonamides were synthesized using methods of organic chemistry .
- Results : Several of the investigated derivatives showed interesting inhibition activity towards the cytosolic human isoforms hCA I and hCA II, as well as β- and γ-CAs from different bacterial and fungal strains .
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Agriculture
- Application : Griseofulvin is used as a crop protectant to prevent fungal colonization and infection .
- Method : Griseofulvin is applied to crops to protect them from various fungal diseases .
- Results : The application of griseofulvin in agriculture has helped in the prevention of crop diseases caused by fungi .
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Immunomodulatory and Anti-inflammatory Properties
- Application : Emerging studies have explored the immunomodulatory and anti-inflammatory properties of Griseofulvin .
- Method : The effects of griseofulvin on immune response and inflammation are studied using in vitro and in vivo models .
- Results : Preliminary findings suggest that griseofulvin may have potential applications in treating autoimmune diseases and inflammatory disorders .
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Interaction with FtsZ Protein in Bacterial Cells
- Application : Griseofulvin and its newly designed derivatives might have the potential to interact favorably with the FtsZ protein in bacterial cells .
- Method : The interaction of griseofulvin with FtsZ protein is studied using computational approaches .
- Results : The findings suggest that griseofulvin and its derivatives may have potential therapeutic applications in bacterial infections .
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Formation of Complexes with HP-γ-Cyclodextrin
- Application : Griseofulvin may form both inclusion and non-inclusion complexes with HP-γ-cyclodextrin .
- Method : The formation of complexes is studied using methods of pharmaceutical chemistry .
- Results : The formation of these complexes may have implications in the formulation of griseofulvin for improved solubility and bioavailability .
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Synthesis of Griseofulvin Derivatives
- Application : Several patents have been published regarding the synthesis of griseofulvin and its derivatives .
- Method : Griseofulvin derivatives are synthesized using methods of organic chemistry .
- Results : These derivatives have potential applications in various fields including medicine and agriculture .
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Antifungal Activity in Marine Microorganisms
- Application : Griseofulvin and its derivatives have been found to have antifungal activity in marine microorganisms .
- Method : The antifungal activity of griseofulvin and its derivatives is studied using in vitro assays .
- Results : Griseofulvin and its derivatives have shown significant inhibitory activities against various fungi .
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Interaction with Cytokeratin Intermediate Filament Proteins
- Application : Griseofulvin and its metabolites have favorable interactions with cytokeratin intermediate filament proteins (K8 and K18), which could be responsible for liver injury and Mallory body (MB) formation in hepatocytes .
- Method : The interaction of griseofulvin with cytokeratin intermediate filament proteins is studied using computational approaches .
- Results : The findings suggest that griseofulvin and its derivatives may be involved in the pathogenesis of liver injury .
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Preparation of Griseofulvin-Loaded Solid Lipid Nanoparticles
- Application : Griseofulvin-loaded solid lipid nanoparticles (GF-SLNs) have been prepared to improve the dissolution rate of griseofulvin by increasing the specific surface area .
- Method : GF-SLNs are prepared using methods of pharmaceutical chemistry .
- Results : The preparation of GF-SLNs has shown potential to improve the bioavailability of griseofulvin .
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Synthesis of Brominated Griseofulvin Derivatives
- Application : Brominated griseofulvin derivatives have been synthesized and shown antifungal activity .
- Method : Brominated griseofulvin derivatives are synthesized using methods of organic chemistry .
- Results : The synthesized brominated griseofulvin derivatives have shown significant antifungal activity .
Safety And Hazards
Griseofulvic acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . Furthermore, molecular docking analysis revealed that griseofulvin and its derivatives have good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp), and spike protein receptor-binding domain (RBD), suggesting its inhibitory effects on SARS-CoV-2 entry and viral replication .
properties
IUPAC Name |
(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQRSAKVWZVLDN-QZTNRIJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Griseofulvic acid | |
CAS RN |
469-54-5 | |
Record name | Griseofulvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GRISEOFULVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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